molecular formula C16H11F3N4O B278821 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278821
M. Wt: 332.28 g/mol
InChI Key: NWMAXKIGKWOBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism Of Action

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of B cells, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages And Limitations For Lab Experiments

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to using 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. For example, it may not be suitable for studying the role of other signaling pathways in cancer development, as it specifically targets BTK. Additionally, the cost of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide may limit its use in some research settings.

Future Directions

There are several potential future directions for the research and development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Another area of focus is the development of combination therapies that incorporate 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide analogs with improved pharmacokinetic properties or selectivity for specific types of cancer. Finally, further research is needed to fully understand the mechanism of action of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide and its potential role in the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzonitrile with phenylmagnesium bromide to form 2,3,4-trifluorophenylphenylmethanol. This intermediate is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathway of B cells. BTK has been shown to play a critical role in the survival and proliferation of B cells, which are involved in the development of various types of cancer, including lymphoma and leukemia. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in preclinical studies, inhibiting the growth of cancer cells and enhancing the efficacy of other cancer treatments. 5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide is currently being evaluated in clinical trials for the treatment of various types of cancer, including B cell malignancies.

properties

Product Name

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H11F3N4O

Molecular Weight

332.28 g/mol

IUPAC Name

5-methyl-1-phenyl-N-(2,3,4-trifluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H11F3N4O/c1-9-15(21-22-23(9)10-5-3-2-4-6-10)16(24)20-12-8-7-11(17)13(18)14(12)19/h2-8H,1H3,(H,20,24)

InChI Key

NWMAXKIGKWOBGO-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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